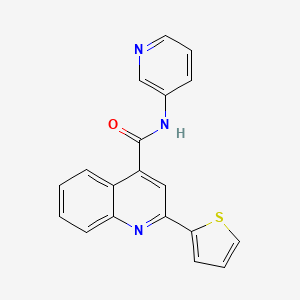

N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

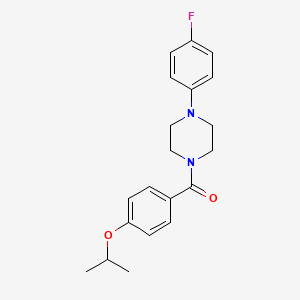

N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as PTQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTQ belongs to the class of quinolinecarboxamides, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Optoelectronic Devices

The compound has been studied for its potential in optoelectronic devices due to its ability to form ternary alloy thin films with tunable band gap energies. These films, made from CdS1−xSex, show promise in applications like non-linear optics, visible-light emitting diodes, and lasers . The variation in band gap energy allows for tuning the emission wavelength, which is crucial for efficient optoelectronic device performance .

Solar Energy Conversion

Cadmium sulfoselenide (CdSSe), a material related to the compound , exhibits a tunable band gap making it suitable for solar cells and solar control applications. Its properties allow it to efficiently utilize the solar spectrum, which is vital for the development of effective solar energy conversion devices .

Antibacterial Applications

Recent advancements in micro/nanomotors , which include materials derived from the compound, have shown significant potential in antibacterial applications . These micro/nanomotors can be used for targeted delivery of antimicrobials, deep permeation into bacterial biofilms, and fast inactivation of bacteria, presenting a novel approach to combat bacterial infections .

Biomedical and Environmental Engineering

Microbiorobotics, which may incorporate materials related to the compound, are being explored for their applications in biomedical and environmental engineering . These microrobots can be designed for specific tasks such as targeted drug delivery or environmental monitoring, showcasing the versatility of the compound’s applications .

In Vitro and In Vivo Imaging

The compound has been utilized in the hydrothermal synthesis of carbon dots derived from Escherichia coli. These carbon dots have broad applications in bioimaging , both in vitro and in vivo, due to their biocompatibility and excellent penetrability. They can also cross the blood-brain barrier and are potentially excretable through the intestines, expanding the scope of non-invasive imaging techniques .

Environmental Remediation

Silica-based nanoparticles, which may be functionalized with compounds like the one , have been highlighted for their role in environmental remediation . They can be used for advanced catalysis, wastewater treatment, and as adsorbents in environmental techniques, demonstrating the importance of such compounds in sustainable development and pollution control .

Future Directions

Mechanism of Action

Target of Action

The primary target of CDS1_004912, also known as N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, CBMicro_036656, DivK1c_005952, or Oprea1_875978, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .

Mode of Action

The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Result of Action

The inhibition of CDS1 and the subsequent disruption of the phosphatidylinositol signaling pathway can lead to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, the compound could potentially suppress tumor growth .

properties

IUPAC Name |

N-pyridin-3-yl-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-19(21-13-5-3-9-20-12-13)15-11-17(18-8-4-10-24-18)22-16-7-2-1-6-14(15)16/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUGALOLADXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5619082.png)

![(3R*,4S*)-4-cyclopropyl-1-{[5-(ethylthio)-2-thienyl]carbonyl}pyrrolidin-3-amine](/img/structure/B5619089.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5619099.png)

![4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5619113.png)

![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)

![rel-(4aS,7aS)-6-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5619121.png)

![1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5619142.png)

![3-(2-{1-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5619145.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide](/img/structure/B5619173.png)